tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Physicochemical characterization Quality control Identity verification

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS 178172-25-3), also referred to as N-Boc-2,3,4,5-tetrahydroazepine, is a seven-membered N-heterocyclic enecarbamate bearing a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a single endocyclic double bond at the C6–C7 position. Commercially available at 95–97% purity as a liquid (density 1.027 g/mL at 25 °C, refractive index n20/D 1.476), this compound serves as a versatile building block in medicinal chemistry and organic synthesis, classified under Heterocyclic Building Blocks / Homopiperidines.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
CAS No. 178172-25-3
Cat. No. B185507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate
CAS178172-25-3
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC=C1
InChIInChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-8-6-4-5-7-9-12/h6,8H,4-5,7,9H2,1-3H3
InChIKeyJIGRKDDXGVKCEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS 178172-25-3): Product-Specific Evidence Guide for Scientific Procurement


tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate (CAS 178172-25-3), also referred to as N-Boc-2,3,4,5-tetrahydroazepine, is a seven-membered N-heterocyclic enecarbamate bearing a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a single endocyclic double bond at the C6–C7 position . Commercially available at 95–97% purity as a liquid (density 1.027 g/mL at 25 °C, refractive index n20/D 1.476), this compound serves as a versatile building block in medicinal chemistry and organic synthesis, classified under Heterocyclic Building Blocks / Homopiperidines . Its partially unsaturated seven-membered ring distinguishes it from fully saturated azepane analogs and enables a distinct set of downstream synthetic transformations.

Why Generic Substitution Fails for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate: The Functional Consequence of One Double Bond


Substituting N-Boc-2,3,4,5-tetrahydroazepine with the more common and often less expensive fully saturated N-Boc-azepane (CAS 123387-52-0) or with alternative N-protected azepine variants (e.g., N-Cbz or N-Fmoc analogs) is not chemically equivalent. The endocyclic C6–C7 double bond in the target compound is a reactive handle that enables key transformations—including stereoselective epoxidation, dihydroxylation, and ring-closing metathesis—that are simply impossible with a saturated azepane ring [1]. Furthermore, the Boc protecting group offers orthogonal acid-labile deprotection (TFA-mediated) that is incompatible with Cbz (hydrogenolysis) or Fmoc (piperidine) strategies, making the N-Boc-2,3,4,5-tetrahydroazepine scaffold uniquely suited for multi-step synthetic routes requiring chemoselective N-deprotection in the presence of other sensitive functionality. Physical properties also differ measurably: the target compound has a higher density (1.027 vs. 0.967 g/mL) and a higher refractive index (1.476 vs. 1.457) than N-Boc-azepane, differences that reflect the presence of the sp²-hybridized carbons and altered molecular packing .

Quantitative Evidence Guide: Differentiating tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate from Its Closest Analogs


Physicochemical Differentiation: Density, Refractive Index, and Lipophilicity vs. N-Boc-azepane (CAS 123387-52-0)

The target compound, N-Boc-2,3,4,5-tetrahydroazepine, is distinguished from its fully saturated counterpart N-Boc-azepane (CAS 123387-52-0) by three experimentally measured physical constants that serve as unambiguous identity and purity markers during procurement qualification . Density is measured at 1.027 g/mL at 25 °C versus 0.967 g/mL for the comparator, a 6.2% higher value reflecting the compact molecular packing induced by the sp²-hybridized C6–C7 double bond . The refractive index n20/D is 1.476 compared to 1.457 for N-Boc-azepane, a difference of Δn = 0.019 that exceeds typical lot-to-lot variability . The computed LogP of 2.859 for the target compound is 0.124 log units higher than the 2.735 value reported for N-Boc-azepane, indicating slightly greater lipophilicity relevant for chromatographic behavior and CNS drug-design considerations .

Physicochemical characterization Quality control Identity verification

Synthetic Utility Differentiation: The Endocyclic C6–C7 Double Bond as a Reactive Handle Absent in N-Boc-azepane

The defining structural feature of tert-butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate is the single endocyclic double bond at the C6–C7 position, forming an enecarbamate motif. This unsaturation is absent in the fully saturated N-Boc-azepane (CAS 123387-52-0) and the isomeric N-Boc-2,3,4,7-tetrahydro-1H-azepine, where the double bond is at C4–C5 [1]. The C6–C7 enecarbamate undergoes stereoselective epoxidation to yield 1,2-epoxy-8-aza-spiro[5.6]dodec-10-ene scaffolds with 31–32% overall yield over nine steps from commercially available starting materials, a transformation documented to proceed with high diastereoselectivity [1]. The saturated N-Boc-azepane cannot undergo this epoxidation because it lacks the requisite olefin. This double bond also enables ring-closing metathesis (RCM) strategies using Grubbs catalysts, which are a cornerstone of modern azepine synthesis but inapplicable to saturated azepane rings [2].

Synthetic methodology Azepine functionalization Heterocyclic diversification

Validated Role as Key Intermediate for Relacatib (Cathepsin K Inhibitor) – Industrial-Scale Relevance Absent for Saturated Analog

The tetrahydro-1H-azepine scaffold, specifically the 2,3,4,5-tetrahydro isomer bearing a Boc protecting group, is explicitly claimed as a valuable intermediate for the manufacture of relacatib (SB-462795), a potent cathepsin K inhibitor with a Ki of 41 pM that advanced to Phase II clinical development for bone metastasis prevention [1][2]. The GlaxoSmithKline patent (US20090253904A1) discloses an improved ring-closing metathesis process for producing tetrahydro-1H-azepines of formula I as direct precursors to relacatib [1]. The fully saturated N-Boc-azepane is not cited in any relacatib synthetic route, because the azepine double bond is required for the downstream transformations that install the requisite azepanone core through oxidative or metathetic manipulation [1]. This establishes a validated, patent-backed industrial application for the target compound that its saturated analog cannot fulfill.

Pharmaceutical intermediate Cathepsin K inhibitor Bone metastasis

Scaffold Differentiation: Enabling Spirocyclic Library Synthesis via Epoxide Chemistry

A 2024 publication by Iusupov and Kurkin (Mendeleev Communications) explicitly demonstrates the utility of the N-Boc-protected 2,3,4,7-tetrahydro-1H-azepine scaffold as a precursor to spirocyclic compound libraries [1]. The key intermediate, N-Boc-protected (1RS,2SR,6RS)-1,2-epoxy-8-aza-spiro[5.6]dodec-10-ene, was obtained through epoxidation of the tetrahydroazepine double bond and subsequently diversified by epoxide ring-opening with various nucleophiles, generating a library of small spiroheterocyclic molecules [1]. This scaffold-to-library strategy is structurally impossible with N-Boc-azepane (CAS 123387-52-0), which lacks the olefin required for the pivotal epoxidation step. The spirocyclic products, specifically 7-azaspiro[4.6]undec-9-ene and 8-azaspiro[5.6]dodec-10-ene derivatives, represent underexplored regions of chemical space with potential for fragment-based drug discovery [1].

Spirocyclic scaffolds Diversity-oriented synthesis Epoxide ring-opening

Conformational and Drug-Design Relevance: Partial Unsaturation Introduces Ring Rigidity vs. Fully Flexible Saturated Azepane

The single endocyclic double bond in 2,3,4,5-tetrahydro-1H-azepine imposes partial conformational restriction on the seven-membered ring that is absent in the fully flexible, saturated azepane ring. A 2024 comprehensive review of seven-membered N-heterocycles in medicinal chemistry by Leśniewska and Przybylski (Eur. J. Med. Chem., 275, 116556) compares approved drugs and lead compounds based on azepane vs. azepine scaffolds, explicitly noting that stereochemistry and ring saturation state critically influence target binding and pharmacokinetic properties [1]. The tetrahydroazepine scaffold introduces a defined sp² geometry at C6–C7 that reduces the number of accessible low-energy conformations compared to the saturated azepane, which can sample a wider conformational space and may incur a larger entropic penalty upon binding [1]. This conformational pre-organization, while not quantifiable as a single numerical value, is a recognized design principle in scaffold selection for CNS and GPCR-targeted programs.

Conformational analysis Scaffold rigidity Drug design

Best Research and Industrial Application Scenarios for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate


Cathepsin K Inhibitor Development Programs

Medicinal chemistry groups targeting cathepsin K for osteoporosis, bone metastasis, or osteoarthritis indications should prioritize this compound as the key intermediate scaffold. The GlaxoSmithKline patent (US20090253904A1) explicitly claims tetrahydro-1H-azepines as intermediates for relacatib (SB-462795), which demonstrated Ki = 41 pM potency against cathepsin K and advanced to Phase II clinical trials [1]. The N-Boc protecting group facilitates multi-step synthetic routes culminating in the azepanone core found in relacatib and related cathepsin inhibitors.

Spirocyclic Compound Library Synthesis for Fragment-Based Drug Discovery

The C6–C7 enecarbamate double bond enables stereoselective epoxidation to generate N-Boc-1,2-epoxy-8-aza-spiro[5.6]dodec-10-ene, which serves as a divergent intermediate for spirocyclic library construction via nucleophilic epoxide ring-opening [2]. This transformation is structurally impossible with the saturated N-Boc-azepane analog, making the target compound the only viable entry point into this underexplored region of azaspirocyclic chemical space for fragment-based screening collections.

Ring-Closing Metathesis-Based Azepine Synthesis for Aspartic Protease Inhibitors

The tetrahydro-1H-azepine scaffold, protected as its N-Boc derivative, is a privileged ligand core for aspartic protease inhibitor design [3]. The endocyclic double bond allows late-stage functionalization via cross-metathesis, dihydroxylation, and hydroboration-oxidation sequences that are incompatible with saturated azepane rings. Programs targeting HIV protease, β-secretase (BACE1), or renin should consider this scaffold for its demonstrated utility in generating diverse C6–C7-functionalized azepine derivatives.

CNS Drug Discovery Programs Requiring Controlled Lipophilicity and Conformational Bias

With a measured LogP of 2.859 and a low polar surface area (PSA) of 29.54 Ų, the target compound sits within favorable physicochemical space for blood-brain barrier penetration . The partial unsaturation introduces conformational pre-organization that may reduce the entropic penalty of target binding compared to the fully flexible saturated azepane, a consideration documented in the 2024 review by Leśniewska and Przybylski comparing azepane vs. azepine scaffolds across approved CNS drugs [4]. CNS programs targeting GPCRs, ion channels, or neurotransmitter transporters may benefit from scaffold rigidity as a design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.